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Compound of Interest

Compound Name:
Ethyl 2-amino-3-

methoxypropanoate hydrochloride

Cat. No.: B13506524

Get Quote

Executive Summary & Chemical Profile
Ethyl 2-amino-3-methoxypropanoate HCl is a "masked" serine derivative. Unlike standard

serine protecting groups (e.g., O-tBu, O-Trt) which are transient, the O-methyl ether is

generally stable to standard acidic (TFA) and basic (Piperidine) conditions used in peptide

synthesis. This makes it an invaluable building block for:

Permanent Pharmacophores: Installing a methoxy-side chain directly into drug candidates

(e.g., functional analogs of the antiepileptic Lacosamide).

Peptidomimetics: introducing a non-hydrogen-bonding, lipophilic variant of serine to

modulate solubility and metabolic stability.

Chiral Pool Synthesis: Serving as a scaffold for enantiopure 3-methoxy-1,2-diamines.
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Property Specification Critical Note

Appearance
White to off-white crystalline

solid

Highly hygroscopic; store

under desiccant.

Solubility
Water, DMSO, Methanol,

Ethanol

Poor solubility in non-polar

solvents (DCM, Hexanes) until

free-based.

Chirality
L- (S) or D- (R) enantiomers

available

Risk of Racemization: High

during base-mediated coupling

if not controlled.

Stability Stable as HCl salt at -20°C

Free base is prone to

dimerization (diketopiperazine

formation) if left in solution.

Critical Mechanistic Insight: The Racemization Risk
Before engaging in protocols, researchers must understand the Oxazolone Pathway. While O-

alkylation reduces the risk of

-elimination compared to serine esters, the activation of the carboxylate (for amide coupling)
can still lead to racemization via oxazolone formation, especially if the nitrogen is acylated
(e.g., N-Acetyl, N-Benzoyl).
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Figure 1: Mechanism of racemization via oxazolone formation. To mitigate this, use urethane

protecting groups (Boc/Fmoc) when possible, or suppress oxazolone formation with HOBt

during coupling.

Experimental Protocols
Protocol A: Safe Liberation of the Free Base
The HCl salt is stable but unreactive in nucleophilic substitutions. You must liberate the free

amine in situ or isolate it carefully to prevent polymerization.

Reagents:

Ethyl 2-amino-3-methoxypropanoate HCl (1.0 eq)

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Saturated aq. NaHCO₃ or K₂CO₃[1]
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Step-by-Step:

Suspension: Suspend the HCl salt in DCM (10 mL per gram). The salt will likely not dissolve

completely.

Biphasic Neutralization: Add an equal volume of saturated NaHCO₃. Stir vigorously at 0°C

for 15 minutes. The solid should dissolve as it partitions into the organic layer.

Separation: Separate the organic layer. Extract the aqueous layer 2x with DCM.

Drying: Dry combined organics over anhydrous Na₂SO₄.

Concentration (Critical): Evaporate solvent in vacuo at <30°C.

Warning: Do not heat significantly. The free amine ester can self-condense to form stable

diketopiperazines (cyclic dimers) if left as a neat oil or in warm solution. Use immediately.

Protocol B: Synthesis of Lacosamide-Type Scaffolds
(Aminolysis)
This protocol describes converting the ethyl ester directly into a benzylamide (a key step in

synthesizing Lacosamide analogs). Direct aminolysis of esters is often slow; this protocol uses

a Mixed Anhydride approach which is cleaner and preserves chirality better than high-

temperature aminolysis.

Target:N-Benzyl-2-acetamido-3-methoxypropanamide derivatives.

Workflow Diagram:
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Figure 2: Recommended synthetic route for converting the building block into a drug-like amide

scaffold.

Detailed Procedure:
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Phase 1: N-Acetylation

Dissolve Ethyl 2-amino-3-methoxypropanoate HCl (10 mmol) in DCM (50 mL).

Add Triethylamine (22 mmol) at 0°C. Stir 10 min.

Add Acetic Anhydride (11 mmol) dropwise.

Stir at RT for 2 hours. Wash with 1N HCl, then Brine. Dry and concentrate to yield the N-

acetyl ester.

Phase 2: Hydrolysis (Saponification) Note: Direct aminolysis of the ester with benzylamine

requires high heat and risks racemization. Hydrolysis followed by controlled coupling is safer.

Dissolve N-acetyl ester in THF:Water (3:1).

Add LiOH (1.2 eq) at 0°C. Monitor by TLC until ester is consumed (~1-2 h).

Acidify carefully to pH 2 with 1N HCl and extract with Ethyl Acetate. Isolate the free acid.

Phase 3: Mixed Anhydride Coupling (The "Lacosamide" Step)

Dissolve the N-acetyl acid (from Phase 2) in anhydrous THF under Nitrogen.

Cool to -20°C (Cryostat or Ice/Salt).

Add N-Methylmorpholine (NMM, 1.05 eq).

Add Isobutyl Chloroformate (IBCF, 1.0 eq) dropwise. Stir for 15-20 mins to form the mixed

anhydride.

Checkpoint: The temperature must remain below -15°C to prevent disproportionation of

the anhydride.

Add Benzylamine (1.0 eq) dropwise.

Allow to warm to RT slowly over 1 hour.
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Workup: Quench with water. Extract with EtOAc.[2] Wash with 1N HCl (remove unreacted

amine), Sat. NaHCO₃ (remove unreacted acid), and Brine.

Protocol C: Solid Phase Peptide Synthesis (SPPS)
When using this unit in peptide chains, the O-methyl group acts as a permanent side-chain

modification.

Fmoc-Protection: The HCl salt must be Fmoc-protected first (Fmoc-OSu, NaHCO₃,

Dioxane/H₂O) if not purchased as such.

Loading: Load onto 2-Chlorotrityl chloride resin (mild acid cleavage allows retention of side

chains).

Coupling: Use DIC/Oxyma or HATU/DIPEA.

Note: The methoxy group is less sterically demanding than O-tBu, so coupling rates are

generally fast.

Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5).

Result: The peptide is cleaved, but the methoxy ether remains intact. This is the primary

advantage of this building block—generating peptides with metabolically stable ether

linkages.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Yield in Coupling Dimerization of free base

Keep the free base cold and

use immediately. Do not store

as oil.

Racemization (>5% D-isomer)
High temperature during

activation

Ensure Mixed Anhydride

formation is at -20°C. Switch to

HATU/HOAt at 0°C.

Hygroscopicity Salt absorbing water

Dry salt in a vacuum

desiccator over P₂O₅ before

weighing.

Incomplete Saponification
Steric hindrance (Ethyl vs

Methyl)

Ethyl esters hydrolyze slower

than methyl. Increase time or

use LiOH in MeOH/Water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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